molecular formula C22H19BrN6O2 B11700103 N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11700103
M. Wt: 479.3 g/mol
InChI Key: KYFGFYGBNPUNJB-WYMPLXKRSA-N
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Description

N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a triazolopyrimidine core, and a carbohydrazide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated phenyl derivative and a suitable catalyst.

    Attachment of the Carbohydrazide Moiety: The final step involves the condensation of the intermediate with a carbohydrazide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl-containing compound with potential antimicrobial and anticancer activities.

    4-Bromophenylhydrazine: A simpler bromophenyl derivative used in various chemical syntheses.

Uniqueness

N’-[(E)-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its combination of a triazolopyrimidine core, a bromophenyl group, and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H19BrN6O2

Molecular Weight

479.3 g/mol

IUPAC Name

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19BrN6O2/c1-14-11-15(2)29-22(25-14)26-20(28-29)21(30)27-24-12-17-5-3-4-6-19(17)31-13-16-7-9-18(23)10-8-16/h3-12H,13H2,1-2H3,(H,27,30)/b24-12+

InChI Key

KYFGFYGBNPUNJB-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br)C

Origin of Product

United States

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